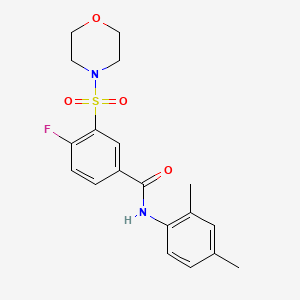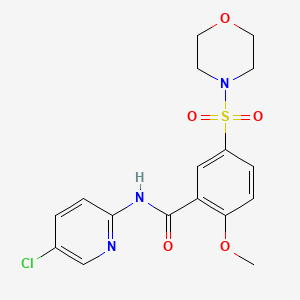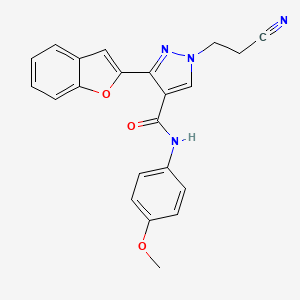![molecular formula C17H17NO2 B4973467 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as MPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MPA is a member of the chalcone family, which is a group of compounds known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a reduction in skin pigmentation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has a number of biochemical and physiological effects. As mentioned earlier, 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to have anti-inflammatory properties as well, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one in lab experiments is its relatively low cost and easy synthesis. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also stable and has a long shelf life. However, one limitation is that 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. One area of research is in the development of new cancer treatments. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has shown promise as an anti-cancer agent, and further research could lead to the development of new drugs based on 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one.
Another area of research is in the treatment of Alzheimer's disease. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has shown potential as a treatment for Alzheimer's, and further research could lead to the development of new drugs to treat this disease.
In conclusion, 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, or 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one could lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one involves the reaction of 4-methoxyacetophenone with 3-methyl-aniline in the presence of a base catalyst. The resulting product is then purified through recrystallization. The yield of this reaction is typically around 60%.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in cancer treatment. Studies have shown that 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle.
Another area of research is in the treatment of Alzheimer's disease. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(3-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-4-3-5-15(12-13)18-11-10-17(19)14-6-8-16(20-2)9-7-14/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYPQVMTIPUNL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(3-methylanilino)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromo-3-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4973387.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)

![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)

![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)